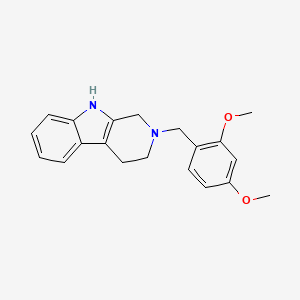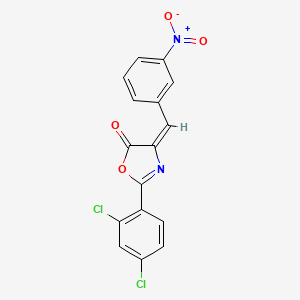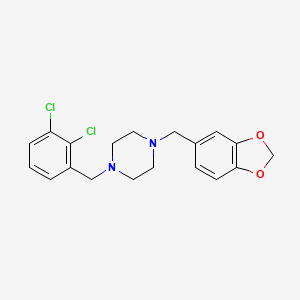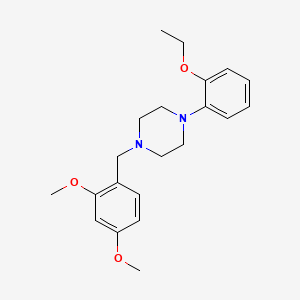
2-(2,4-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Vue d'ensemble
Description
2-(2,4-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a naturally occurring beta-carboline alkaloid found in several plant species, including Banisteriopsis caapi and Peganum harmala. Harmine has been used in traditional medicine for centuries and has gained attention in recent years due to its potential therapeutic properties. In
Mécanisme D'action
Harmine exerts its effects through multiple mechanisms of action. It has been shown to inhibit monoamine oxidase A (MAO-A), which leads to increased levels of serotonin and other monoamines in the brain. Harmine also activates the Wnt/beta-catenin signaling pathway, which is involved in neural development and plasticity. Additionally, 2-(2,4-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to modulate the activity of several neurotransmitter systems, including the dopamine and glutamate systems.
Biochemical and Physiological Effects:
Harmine has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in several neurodegenerative diseases. Harmine has also been shown to enhance mitochondrial function and promote autophagy, which are important for cellular health and survival. Additionally, this compound has been shown to increase the expression of neurotrophic factors, which promote neural growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
Harmine has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. Harmine is also relatively stable and has a long shelf-life. However, 2-(2,4-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has some limitations as well. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. Harmine also has a narrow therapeutic window and can be toxic at high doses.
Orientations Futures
There are several future directions for 2-(2,4-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline research. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the investigation of this compound as a potential treatment for depression and anxiety. Additionally, this compound has been shown to enhance the effects of psychedelic compounds, such as psilocybin and LSD, and may have potential as an adjunct therapy in psychedelic-assisted psychotherapy. Finally, this compound has been shown to have anti-cancer properties and may have potential as a cancer treatment. Further research is needed to fully elucidate the potential therapeutic properties of this compound.
In conclusion, this compound is a naturally occurring beta-carboline alkaloid with potential therapeutic properties. Its synthesis method is well-established, and it has been extensively studied for its anti-inflammatory, antioxidant, and neuroprotective effects. Harmine exerts its effects through multiple mechanisms of action, and it has several advantages and limitations for lab experiments. There are several future directions for this compound research, including the development of this compound derivatives, investigation as a potential treatment for depression and anxiety, and potential use in psychedelic-assisted psychotherapy and cancer treatment.
Applications De Recherche Scientifique
Harmine has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. Harmine has also been investigated as a potential treatment for Parkinson's disease, Alzheimer's disease, and cancer. In addition, 2-(2,4-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been studied for its role in enhancing neural plasticity and promoting neurogenesis.
Propriétés
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-23-15-8-7-14(20(11-15)24-2)12-22-10-9-17-16-5-3-4-6-18(16)21-19(17)13-22/h3-8,11,21H,9-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQNISQZFPMJDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC3=C(C2)NC4=CC=CC=C34)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B3452928.png)
![3-{[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B3452935.png)
![4-[1-(4-methoxyphenyl)-4,9-dioxo-3-phenyl-4,9-dihydro-2H-benzo[f]isoindol-2-yl]benzenesulfonamide](/img/structure/B3452937.png)
![4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B3452941.png)

![2-(2,4-dichlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B3452949.png)
![4-[3-(benzyloxy)phenyl]-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3452951.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromo-2-furyl)methyl]piperazine](/img/structure/B3452959.png)




![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3452997.png)